Dbibb

LPA2 receptor pharmacology GPCR agonist potency radiation mitigation

DBIBB (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid; CAS 1569309-92-7) is a synthetic, non-lipid, small-molecule agonist of the type 2 lysophosphatidic acid (LPA) receptor (LPA2). It is a butylsulfamoyl benzoic acid analog that acts specifically at LPA2 without activating or inhibiting LPA1, LPA3, LPA4, or LPA5.

Molecular Formula C23H20N2O6S
Molecular Weight 452.5 g/mol
Cat. No. B606978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbibb
SynonymsDBIBB; 
Molecular FormulaC23H20N2O6S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29)
InChIKeyPOLJNARIJSROOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DBIBB LPA2 Receptor Agonist: Procurement Specifications and Pharmacological Profile


DBIBB (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid; CAS 1569309-92-7) is a synthetic, non-lipid, small-molecule agonist of the type 2 lysophosphatidic acid (LPA) receptor (LPA2) [1]. It is a butylsulfamoyl benzoic acid analog that acts specifically at LPA2 without activating or inhibiting LPA1, LPA3, LPA4, or LPA5 [2]. DBIBB was identified through virtual screening and structure-based optimization as an improved, drug-like agonist with nanomolar potency [1].

Why DBIBB Cannot Be Substituted with Other LPA2 Agonists or Lipid Ligands


Substitution of DBIBB with other LPA2-targeting compounds such as GRI977143, Radioprotectin-1, or the endogenous lipid ligand LPA 18:1 is not scientifically equivalent due to substantial differences in receptor specificity, functional selectivity, and in vivo efficacy windows. While these compounds share LPA2 as a nominal target, they differ markedly in potency (33-fold between DBIBB and GRI977143), receptor subtype selectivity profile (GRI977143 additionally antagonizes LPA3), and the post-exposure therapeutic window (DBIBB retains full efficacy at 72 hours versus 24 hours for GRI977143) [1][2]. Such differences directly impact experimental reproducibility and therapeutic outcome in radiation mitigation and inflammation models, rendering generic substitution scientifically invalid [3].

DBIBB Quantitative Differentiation Evidence Versus Comparator LPA2 Agonists


DBIBB Exhibits 33-Fold Higher Potency at LPA2 Compared to GRI977143

In head-to-head pharmacological characterization, DBIBB demonstrated an EC50 of approximately 100 nM (0.10 µM) for LPA2 activation, representing a 33-fold increase in potency over its predecessor GRI977143, which exhibits an EC50 of 3.3 µM [1]. Both compounds were evaluated under identical assay conditions using LPA2-transfected cell systems across a concentration range of 1 nM to 10 µM [1]. This potency improvement enables the use of lower compound concentrations to achieve equivalent receptor activation, reducing potential off-target effects and conserving precious compound inventory in long-term studies.

LPA2 receptor pharmacology GPCR agonist potency radiation mitigation

DBIBB Demonstrates Absolute LPA2 Specificity Without LPA3 Antagonist Activity

Pharmacological profiling across all LPA receptor subtypes (LPA1, LPA2, LPA3, LPA4, LPA5) revealed that DBIBB is a specific LPA2 agonist with no detectable agonist or antagonist activity at LPA1, LPA3, LPA4, or LPA5 at concentrations up to 10 µM [1]. In direct contrast, GRI977143 exhibits compromised specificity: while it is a selective LPA2 agonist (EC50 3.3 µM), it also functions as an antagonist at LPA3 with an IC50 of 6.6 µM . This dual pharmacology of GRI977143 confounds experimental interpretation in systems co-expressing LPA3. The endogenous ligand LPA 18:1 is a pan-agonist with EC50 values of 0.003 µM (LPA1), 0.009 µM (LPA2), and 0.017 µM (LPA3), activating multiple receptor subtypes simultaneously [2].

GPCR selectivity LPA receptor subtyping off-target profiling

DBIBB Extends Post-Irradiation Therapeutic Window to 72 Hours Versus 24 Hours for GRI977143

In a C57BL/6 mouse model of hematopoietic acute radiation syndrome following total-body irradiation, DBIBB administered with a post-irradiation delay of 72 hours (3 days) preserved survival in 93% of treated animals (13 of 14 mice alive at 30 days), compared to only 20% survival (2–3 of 14) in vehicle-treated controls [1]. In contrast, GRI977143 demonstrates efficacy only when administered within 24 hours post-exposure, with no reported survival benefit at the 72-hour time point . This extended therapeutic window is critical for practical radiation countermeasure deployment scenarios where immediate treatment may not be feasible.

acute radiation syndrome radiomitigation in vivo efficacy

DBIBB Dose-Dependently Enhances Intestinal Crypt Survival Following Irradiation

In a murine gastrointestinal acute radiation syndrome (GI-ARS) model using partial-body irradiation with bone marrow shielding, DBIBB administration produced a dose-dependent increase in surviving intestinal crypts. At 10 mg/kg daily dosing, DBIBB significantly increased crypt survival compared to vehicle-treated controls [1]. This effect was absent in LPA2 knockout mice, confirming the LPA2-dependent mechanism [1]. The pan-LPA receptor agonist octadecenyl thiophosphate (OTP) was previously shown to promote crypt survival in wild-type but not LPA2 knockout mice; however, OTP lacks receptor subtype specificity, activating LPA1 and LPA3 in addition to LPA2, which introduces confounding off-target effects [2].

gastrointestinal radiation syndrome intestinal stem cells crypt regeneration

DBIBB Preserves Human CD34+ Hematopoietic Progenitor Viability and Enhances Granulocyte/Macrophage Lineage Survival

In vitro assays using purified human CD34+ hematopoietic progenitor cells demonstrated that DBIBB treatment significantly increased the total number of colonies formed and specifically enhanced the survival of the granulocyte/macrophage lineage following radiation exposure [1]. DBIBB attenuated radiation-induced death of these progenitors, an effect that translates to in vivo protection against hematopoietic acute radiation syndrome (HEM-ARS) in total-body irradiated mice [1]. While Radioprotectin-1 (RP-1) is a more potent LPA2 agonist for the murine receptor (EC50 25 nM vs. DBIBB 100 nM), RP-1 lacks the comprehensive in vivo validation across both gastrointestinal and hematopoietic endpoints that DBIBB possesses [2]. DBIBB is the only LPA2 agonist with published data demonstrating concurrent mitigation of both GI-ARS and HEM-ARS in a single study [1].

hematopoietic acute radiation syndrome CD34+ progenitors bone marrow protection

DBIBB Demonstrates Favorable In Vivo Safety Profile at Efficacious Doses

In a 10-day repeat-dosing study in mice using a partial-body irradiation model with bone marrow shielding, DBIBB administered at doses up to 10 mg/kg (the maximal efficacious dose for crypt protection and survival) produced no visually observable adverse effects and no pathological findings at necropsy, indicating lack of overt toxicity at therapeutically relevant doses [1]. This safety profile is particularly notable given that Radioprotectin-1, while demonstrating higher potency at murine LPA2 (EC50 25 nM), has not been subjected to comparable published repeat-dose toxicology assessments . In a separate model of NSAID-induced enteropathy, DBIBB (1–10 mg/kg, oral gavage) dose-dependently reduced mucosal injury without mortality or severe adverse events [2].

preclinical toxicology maximum tolerated dose therapeutic index

DBIBB Optimal Research and Procurement Application Scenarios


Murine Total-Body or Partial-Body Irradiation Models Requiring Dual Mitigation of GI and Hematopoietic Syndromes

DBIBB is the only LPA2 agonist with published data demonstrating concurrent mitigation of both gastrointestinal acute radiation syndrome (GI-ARS) and hematopoietic acute radiation syndrome (HEM-ARS) in a single study [1]. In C57BL/6 mouse models, DBIBB increased intestinal crypt survival (GI-ARS endpoint) and enhanced survival of the granulocyte/macrophage lineage from CD34+ progenitors (HEM-ARS endpoint) following γ-irradiation [1]. For researchers studying the interplay between intestinal and bone marrow radiation injury, DBIBB provides a validated single-agent tool that eliminates the confounding variables introduced by combination therapies or pan-LPA agonists with off-target effects [2].

Delayed Radiomitigation Studies with Post-Exposure Treatment Windows up to 72 Hours

Unlike other LPA2 agonists such as GRI977143, which requires administration within 24 hours of radiation exposure to confer protection, DBIBB retains full survival benefit when administered up to 72 hours (3 days) post-irradiation [1][2]. In studies evaluating practical radiation countermeasure scenarios where immediate treatment may be logistically impossible, DBIBB's extended therapeutic window provides a critical experimental advantage. This property is particularly valuable for research into delayed medical intervention following accidental or intentional radiation exposure events.

LPA2-Specific Pathway Dissection in Inflammation and Mucosal Injury Models

DBIBB's absolute receptor subtype specificity—agonist activity exclusively at LPA2 with no effect at LPA1, LPA3, LPA4, or LPA5 at concentrations up to 10 µM—makes it the preferred tool for dissecting LPA2-specific signaling pathways [1]. This specificity has been exploited in multiple disease models, including house dust mite-induced allergic airway inflammation, where DBIBB significantly attenuated airway inflammation and lung Th2 cytokine levels [2], and NSAID-induced enteropathy, where DBIBB dose-dependently reduced mucosal injury [3]. In each case, the observed effects can be unambiguously attributed to LPA2 activation, unlike studies using pan-LPA agonists (e.g., LPA 18:1) or dual-activity compounds (e.g., GRI977143).

CD34+ Hematopoietic Progenitor Cell Protection and Lineage-Specific Survival Assays

For researchers investigating radiation-induced damage to human hematopoietic progenitor cells, DBIBB provides a validated tool with demonstrated efficacy in purified human CD34+ cell assays [1]. DBIBB treatment significantly increased total colony formation and specifically enhanced survival of the granulocyte/macrophage lineage, effects that correlate with in vivo protection against hematopoietic acute radiation syndrome [1]. While Radioprotectin-1 exhibits higher potency for murine LPA2, it lacks published validation in human CD34+ progenitor assays, making DBIBB the compound of choice for translational studies bridging murine and human hematopoietic radiation biology [2].

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